4-(Isopropylthio)phenylZinc bromide
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Overview
Description
4-(Isopropylthio)phenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Isopropylthio)phenylZinc bromide can be synthesized through the reaction of 4-(isopropylthio)phenylmagnesium bromide with zinc bromide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylthio)phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include biaryl compounds, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Isopropylthio)phenylZinc bromide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Isopropylthio)phenylZinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound reacts with electrophilic partners, such as aryl halides, in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 4-Methoxyphenylzinc bromide
Uniqueness
4-(Isopropylthio)phenylZinc bromide is unique due to the presence of the isopropylthio group, which imparts specific reactivity and selectivity in chemical reactions. This functional group can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C9H11BrSZn |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bromozinc(1+);propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H11S.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LENFPRHRODYIGG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)SC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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